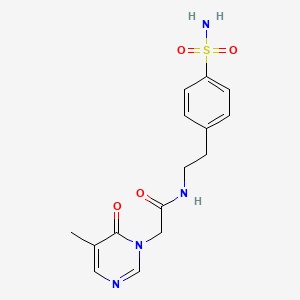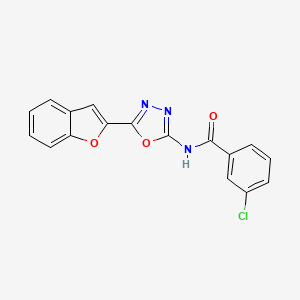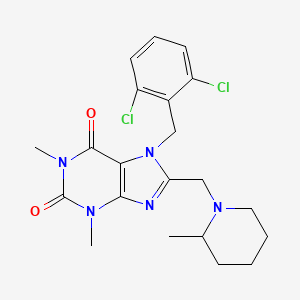![molecular formula C10H9N3O B2493276 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one CAS No. 612064-76-3](/img/structure/B2493276.png)
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves multicomponent reactions, using cyclohexan-1,4-dione, 5-amino-4-(2-arylhydrazono)-4H-pyrazol-3-ol derivatives, and aromatic aldehydes. This approach yields compounds with potential anti-tumor activities and kinase inhibition properties. These compounds are synthesized to target specific kinases, showing promise as anticancer agents due to their high antiproliferative activity and ability to inhibit c-Met kinase and Pim-1 kinase (Mahmoud, Alsharif, & Mohareb, 2020).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of substituents through the aryl ring and the thiophene moiety. These structural variations afford compounds with significant antiproliferative activities, demonstrating the impact of molecular architecture on biological activity. The structural elucidation of these compounds is critical for understanding their mechanism of action and for the design of more potent derivatives (Mahmoud et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves their ability to undergo further heterocyclization reactions. These reactions are essential for the synthesis of compounds with varied pharmacological activities. The chemical properties of these derivatives, such as their reactivity towards different reagents and conditions, play a crucial role in the synthesis of compounds with desired biological activities (Mahmoud et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Microwave-Assisted Multicomponent Reactions : The compound has been synthesized using controlled microwave heating, a method demonstrating its regioselectivity in reactions with 5-aminopyrazole derivatives and cyclic 1,3-dicarbonyl compounds (Sadek et al., 2012).
- Environment-Friendly Synthesis : A regioselective and eco-friendly synthetic strategy has been described for synthesizing various derivatives of this compound, highlighting its compatibility with sustainable chemistry practices (Das et al., 2022).
Biological and Medicinal Applications
- Antiproliferative Agents and Kinase Inhibitors : This compound has been evaluated for its potential as an antiproliferative agent and Pim-1 kinase inhibitor, showing promise in cancer treatment (Mohareb et al., 2017).
- Xanthine Oxidase Inhibitory Activity : Some derivatives of this compound exhibit significant activity against xanthine oxidase, a key enzyme in the metabolic pathway for purines, suggesting its potential in treating diseases like gout (Kumar et al., 2014).
- Inhibition of Topoisomerase II : Dihydropyrazolo[1,5-c]quinazolines, including this compound, have been synthesized as inhibitors of human topoisomerase II, showing antiproliferative activity against glioma cells, which is significant in the context of cancer research (Kaur et al., 2018).
Chemical and Catalytic Properties
- Copper-Catalyzed Synthesis : A novel methodology involving copper chloride catalysis has been developed for preparing this compound, demonstrating its potential in synthetic chemistry and drug development (Guo et al., 2014).
- DNA Gyrase Inhibition : A derivative of this compound acts as a catalytic inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication, highlighting its potential in developing new antibacterial agents (Aguirre et al., 2020).
Mecanismo De Acción
Target of Action
Quinazoline derivatives, which share a similar structure, have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that quinazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been associated with various pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, antituberculosis, anticonvulsant, antimalarial, antihypertensive, hiv-1 inhibitors, and cox-2 selective inhibitors .
Pharmacokinetics
Quinazoline derivatives have been reported to have excellent pharmacokinetic parameters .
Result of Action
Quinazoline derivatives have been reported to exhibit significant antifungal and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one. For instance, the compound’s antifungal activity was found to be dependent on its structure . Additionally, quinazoline derivatives have been reported to hydrolyze faster in alkaline conditions and at higher temperatures .
Propiedades
IUPAC Name |
8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-3-1-2-8-7(9)6-11-10-4-5-12-13(8)10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQKQLTGHGAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=CC=NN23)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)




![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
